molecular formula C19H22ClN3O2 B2463192 2-(2-Chlorophenyl)-1-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone CAS No. 1705074-97-0

2-(2-Chlorophenyl)-1-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone

Cat. No. B2463192
M. Wt: 359.85
InChI Key: DKUSRQGQYLUTHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Chlorophenyl)-1-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C19H22ClN3O2 and its molecular weight is 359.85. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Chlorophenyl)-1-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Chlorophenyl)-1-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

A study involving the synthesis of new 1,3,4-oxadiazoles, including compounds similar to the specified chemical, showed that these compounds have potential antimicrobial activity. Specifically, some oxadiazoles were found to be effective against strains of S. aureus and P. aeruginosa, indicating their potential use in antibacterial applications (Fuloria et al., 2009).

Structural Analysis

In a study focusing on the structural aspects of similar compounds, the molecular structure of an oxadiazole derivative was analyzed, demonstrating the unique angles formed between different rings in the molecule. This structural information is crucial for understanding the chemical properties and potential reactivity of such compounds (Xu et al., 2005).

Synthesis of Chromen-Oxadiazoles

Another research explored the synthesis of chromen-3-yl oxadiazoles, which are structurally related to the specified compound. The study demonstrated the reactivity of oxadiazole derivatives with other heterocycles, furthering our understanding of their potential in synthesizing complex molecules (Rao et al., 2014).

Biological Activity Studies

Research into piperidine-based analogues of cocaine, including oxadiazole derivatives, has shown that the structure of the oxadiazole ring impacts their biological activity. This information is crucial for understanding the potential therapeutic applications of similar compounds (Petukhov et al., 2001).

Antibacterial and Cytotoxic Activities

A series of azole-containing piperazine derivatives, related to the specified compound, were investigated for their antibacterial, antifungal, and cytotoxic activities. This research is indicative of the potential medical applications of such compounds (Gan et al., 2010).

properties

IUPAC Name

2-(2-chlorophenyl)-1-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O2/c20-16-6-2-1-5-15(16)11-18(24)23-9-3-4-13(12-23)10-17-21-19(22-25-17)14-7-8-14/h1-2,5-6,13-14H,3-4,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKUSRQGQYLUTHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC2=CC=CC=C2Cl)CC3=NC(=NO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chlorophenyl)-1-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone

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